tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1309081-43-3
VCID: VC2571073
InChI: InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol

tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate

CAS No.: 1309081-43-3

Cat. No.: VC2571073

Molecular Formula: C13H20N4O3

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate - 1309081-43-3

Specification

CAS No. 1309081-43-3
Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
IUPAC Name tert-butyl 4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3
Standard InChI Key SKUPXVLJNBBUJN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C

Introduction

Chemical Identification and Basic Properties

tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is a heterocyclic organic compound containing both pyrazole and piperazine moieties. It represents an important class of compounds with potential applications in pharmaceutical research and organic synthesis.

Chemical Identifiers

The compound can be identified through various chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate

ParameterValue
CAS Number1309081-43-3
Molecular FormulaC₁₃H₂₀N₄O₃
Molecular Weight280.32 g/mol
IUPAC Nametert-butyl 4-(1-methylpyrazol-4-yl)-3-oxopiperazine-1-carboxylate
Standard InChIInChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-5-6-17(11(18)9-16)10-7-14-15(4)8-10/h7-8H,5-6,9H2,1-4H3
Standard InChIKeySKUPXVLJNBBUJN-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CN(N=C2)C
PubChem Compound67153719

The compound consists of a 1-methyl-1H-pyrazol-4-yl group attached to the 4-position of a 3-oxopiperazine ring, which is protected at the 1-position with a tert-butyloxycarbonyl (Boc) group.

Structural Characteristics and Physical Properties

Structural Features

tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate incorporates several key structural features:

  • A 1-methyl-1H-pyrazole heterocycle - a five-membered aromatic ring containing two adjacent nitrogen atoms

  • A piperazine ring - a six-membered heterocycle containing two nitrogen atoms in positions 1 and 4

  • A carbonyl group at position 3 of the piperazine ring

  • A tert-butyloxycarbonyl (Boc) protecting group at position 1 of the piperazine ring

PropertyValueSource
Physical StateSolidBased on structural complexity
Molecular Weight280.32 g/molCalculated
Storage ConditionsFrozenManufacturer recommendation
Purity (Commercial)95%Supplier specification

Synthesis and Chemical Reactivity

Chemical Reactivity

Based on its structural components, tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is expected to exhibit reactivity characteristic of:

  • The Boc group - susceptible to acidic deprotection (e.g., with TFA)

  • The carbonyl group - potential site for nucleophilic addition reactions

  • The pyrazole ring - sites for electrophilic aromatic substitution

  • The piperazine nitrogen - potential for alkylation or acylation reactions after Boc deprotection

This reactivity profile makes the compound valuable as a building block in organic synthesis, particularly for creating more complex molecular structures for pharmaceutical research.

Application AreaPotential RoleBased on Evidence From
Neuropsychiatric ResearchPotential modulator of serotonergic pathwaysRelated piperazine derivatives
Medicinal ChemistryBuilding block for drug developmentSimilar heterocyclic systems
Antimicrobial DevelopmentScaffold for novel antibioticsGeneral properties of pyrazole and piperazine compounds
Organic SynthesisIntermediate for complex moleculesReactivity profile of functional groups present

Current Research Status and Future Directions

Current Research Limitations

Research specifically focused on tert-butyl 4-(1-methyl-1H-pyrazol-4-yl)-3-oxopiperazine-1-carboxylate is limited in the published literature. This suggests several possibilities:

  • The compound may be relatively new to chemical libraries

  • Research involving this specific compound may be proprietary or in early stages

  • It may currently serve primarily as an intermediate rather than an end-target for studies

Future Research Opportunities

Several promising research directions for this compound include:

Structure-Activity Relationship Studies

Investigation of how structural modifications to the basic scaffold affect biological activity, particularly:

  • Variations in the substituents on the pyrazole ring

  • Modifications to the piperazine ring

  • Replacement of the Boc group with other functional groups

Medicinal Chemistry Applications

Exploration of the compound's potential in drug discovery, particularly for:

  • Neuropsychiatric indications, based on the established activities of related piperazine derivatives

  • Antimicrobial applications, leveraging the biological activities often associated with pyrazole-containing compounds

  • Novel therapeutic targets where heterocyclic compounds have shown promise

Synthetic Methodology Development

Development of more efficient synthetic routes to produce the compound and its derivatives, including:

  • Catalytic approaches for introducing the pyrazole moiety

  • Green chemistry methods to improve sustainability

  • Scalable processes for larger-quantity production

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator